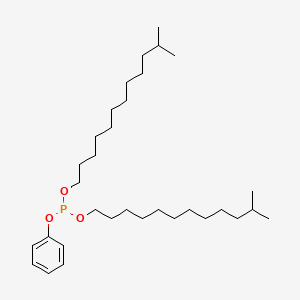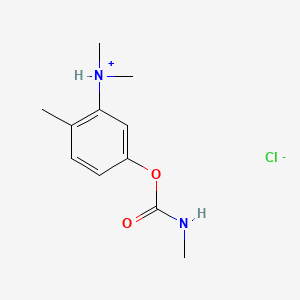
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular configuration, which includes a carbamic acid ester linked to a dimethylamino group and a methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 3-dimethylamino-4-methylphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Applications De Recherche Scientifique
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
Uniqueness
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
63982-47-8 |
|---|---|
Formule moléculaire |
C11H17ClN2O2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
dimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4;/h5-7H,1-4H3,(H,12,14);1H |
Clé InChI |
KWENXLVKXBGHNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


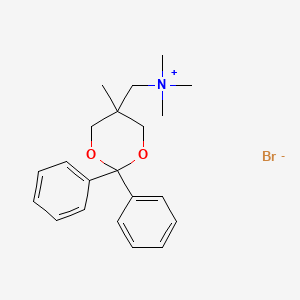

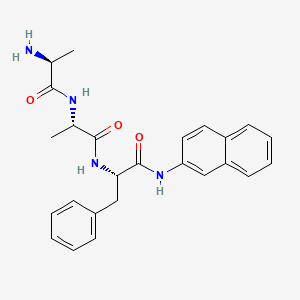
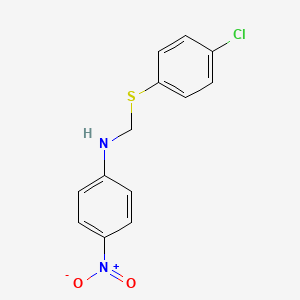
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
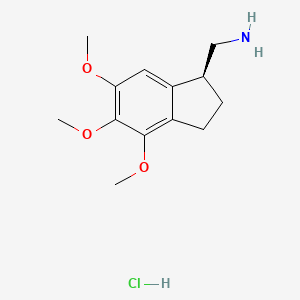

![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
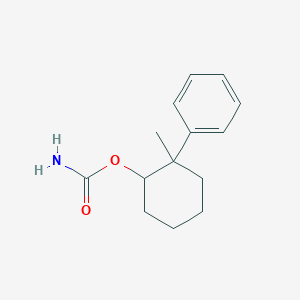
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
